molecular formula C19H32ClNO3 B4599975 1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 41456-70-6

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B4599975
CAS No.: 41456-70-6
M. Wt: 357.9 g/mol
InChI Key: OPKLTGNQZHHYJQ-UHFFFAOYSA-N
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Description

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound It is characterized by the presence of a methoxyphenoxy group, a tetramethylpiperidinyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Methoxyphenoxy Intermediate: The starting material, 2-methoxyphenol, is reacted with an appropriate halogenated compound to form the methoxyphenoxy intermediate.

    Introduction of the Tetramethylpiperidinyl Group: The intermediate is then reacted with 2,2,6,6-tetramethylpiperidine under suitable conditions to introduce the tetramethylpiperidinyl group.

    Formation of the Propanol Backbone: The final step involves the reaction of the intermediate with a propanol derivative to form the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. The process may also include purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.

    Industry: The compound may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways Involved: Cellular signaling pathways or metabolic processes affected by the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol: The non-hydrochloride form of the compound.

    1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-one: A related compound with a ketone group instead of an alcohol group.

Uniqueness

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methoxyphenoxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.ClH/c1-18(2)11-8-12-19(3,4)20(18)13-15(21)14-23-17-10-7-6-9-16(17)22-5;/h6-7,9-10,15,21H,8,11-14H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPKLTGNQZHHYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1CC(COC2=CC=CC=C2OC)O)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41456-70-6
Record name 1-Piperidineethanol, α-[(2-methoxyphenoxy)methyl]-2,2,6,6-tetramethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41456-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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